(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a compound that has been investigated in the context of developing new drug therapies. Specifically, it has been explored for its potential as a dual orexin receptor antagonist (DORA). [, ] DORAs block the action of orexin neuropeptides in the brain, which are involved in regulating the sleep-wake cycle. [, ] Disruptions in the orexin system have been linked to sleep disorders, making DORAs a potential target for treating conditions like insomnia.
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is believed to exert its effects by acting as a DORA. [, ] This means it binds to both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors in the brain, preventing the endogenous orexin neuropeptides (orexin-A and orexin-B) from binding and activating these receptors. [, ] This antagonism of orexin signaling is thought to be responsible for the sleep-promoting effects of DORAs. [, ]
The primary application of (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone in scientific research is as a tool for investigating the orexin system and its role in sleep regulation. [, ] By blocking orexin receptors, this compound can help researchers understand the downstream effects of orexin signaling disruption, providing insights into the mechanisms underlying sleep disorders and potential therapeutic targets.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6